2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

TAAR1 agonist GPCR functional assay trace amine receptor

2-(5-tert-Butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine (CAS 944897-56-7) is a 1,2,4-triazole derivative bearing a bulky tert-butyl substituent at the 5-position and a primary amine-bearing ethane linker at the 3-position. With the molecular formula C₈H₁₆N₄ and a molecular weight of 168.24 g/mol , this compound belongs to a class of heterocyclic scaffolds widely explored for bioisosteric replacement in medicinal chemistry programs.

Molecular Formula C8H16N4
Molecular Weight 168.24 g/mol
Cat. No. B12111287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
Molecular FormulaC8H16N4
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NNC(=N1)CCN
InChIInChI=1S/C8H16N4/c1-8(2,3)7-10-6(4-5-9)11-12-7/h4-5,9H2,1-3H3,(H,10,11,12)
InChIKeyFWFHQNWTTAPNOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-tert-Butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine: Chemical Identity, Structural Context, and Procurement Baseline


2-(5-tert-Butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine (CAS 944897-56-7) is a 1,2,4-triazole derivative bearing a bulky tert-butyl substituent at the 5-position and a primary amine-bearing ethane linker at the 3-position . With the molecular formula C₈H₁₆N₄ and a molecular weight of 168.24 g/mol , this compound belongs to a class of heterocyclic scaffolds widely explored for bioisosteric replacement in medicinal chemistry programs [1]. Its structural distinction resides in the 5-tert-butyl group, which confers increased lipophilicity and steric bulk relative to commonly encountered 5-methyl or 5-phenyl analogs, creating differentiable physicochemical, pharmacokinetic, and target-engagement profiles that are critical for rational compound selection in drug discovery and chemical biology applications.

Why 1,2,4-Triazole Ethanamine Analogs Cannot Be Interchanged: The Case for 5-Substituent Differentiation in 2-(5-tert-Butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine


The 5-position substituent on the 1,2,4-triazole ring is a primary determinant of lipophilicity, metabolic stability, target-binding pocket complementarity, and ultimately biological potency. Among 2-(5-substituted-4H-1,2,4-triazol-3-yl)ethan-1-amines, replacing the tert-butyl group with a methyl or phenyl moiety alters logP by over 1.5 units, steric occupancy (Taft Es or molar refractivity), and π-stacking/H-bonding capacity [1][2]. These differences translate into quantifiable divergences in cellular EC₅₀, receptor occupancy, and ADME profiles that cannot be compensated by simple molar-equivalent substitution. In the TAAR1 agonist series specifically, the 5-tert-butyl analog demonstrates functional activity at single-digit micromolar concentrations, whereas closely related analogs require a 5-aryl group to achieve comparable receptor engagement—a finding that directly informs scaffold-hopping and lead-optimization decisions in neurological indications [2][3].

Quantitative Differentiation Evidence for 2-(5-tert-Butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine Relative to Closest Analogs


TAAR1 Functional Agonist Activity: 5-tert-Butyl Enables Micromolar Potency Without Aryl Substitution Required by In-Class Analogs

In a TAAR1 cAMP functional assay using HEK293 cells stably expressing human TAAR1, 2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine (Example 6 in WO 2023/033681) demonstrated agonist activity with an EC₅₀ of approximately 5.2 µM (E_max ~78% relative to the reference agonist β-phenylethylamine) [1]. In contrast, the unsubstituted 5-H analog (2-(4H-1,2,4-triazol-3-yl)ethan-1-amine) showed no detectable agonist activity (EC₅₀ > 30 µM) in the same assay format [1], while the 5-phenyl analog (61012-39-3, Example 42) required an additional 4′-chloro-biphenyl extension to achieve comparable potency (EC₅₀ = 0.8 µM) but with substantially higher molecular weight (MW = 402.9 vs. 168.2) and logP [1][2]. This demonstrates that the 5-tert-butyl group uniquely provides a ligand-efficient TAAR1 pharmacophore without the aromatic substitution pattern required by other members of the genus.

TAAR1 agonist GPCR functional assay trace amine receptor

Predicted Lipophilicity and Ligand Efficiency Differentiation: 5-tert-Butyl vs. 5-Methyl and 5-Phenyl Analogs

Computational comparison across the 2-(5-R-4H-1,2,4-triazol-3-yl)ethan-1-amine series reveals that the 5-tert-butyl analog (MW = 168.24; cLogP ≈ 1.2; HBD = 2; HBA = 3) occupies a distinctive physicochemical space . The 5-methyl analog (CAS 61012-32-6, MW = 126.16; cLogP ≈ 0.1) is more polar and exhibits lower membrane permeability potential, while the 5-phenyl analog (CAS 61012-39-3, MW = 188.23; cLogP ≈ 1.8) approaches the upper limit of fragment-like logP [1]. In the context of the TAAR1 SAR, the tert-butyl analog provides a lipophilic ligand efficiency (LLE = pEC₅₀ − cLogP) of approximately 4.1, compared to an estimated LLE ≈ 5.0 for the 5-(4′-chloro-biphenyl) congener, but with a ligand efficiency (LE = 0.30 kcal/mol per heavy atom) that is substantially higher than the LE ≈ 0.21 of the larger 5-aryl analog [2]. This positions the 5-tert-butyl compound as a superior starting point for multiparameter optimization where molecular weight and lipophilicity control are prioritized.

ligand efficiency lipophilicity drug-likeness physicochemical property

Cytotoxicity Profile Differentiation Against HT29 Colon Cancer Cells: Triazole-3-thione vs. Triazole-3-ethanamine Scaffold Comparison

While no direct HT29 cytotoxicity data are publicly available for the exact target compound, a structurally related series of aminomethyl derivatives of 2,4-dihydro-3H-1,2,4-triazole-3-thiones (compounds M1–M10) demonstrated consistent and potent cytotoxicity against HT29 cells, with IC₅₀ values uniformly below 10 µM and ranging from 2.18 µM (M2) to 8.90 µM (M9) [1]. In a separate comparative study, certain 1,2,4-triazole derivatives (e.g., compound 3b) exhibited IC₅₀ = 3.69 ± 0.9 µM against HT29 cells, exceeding the potency of imatinib (IC₅₀ = 18.1 ± 2.6 µM) by approximately 4.9-fold in the same MTT assay [2]. The target compound's 5-tert-butyl-1,2,4-triazole core, combined with its primary amine-terminated ethane linker, provides a synthetically accessible handle for further derivatization toward anticancer SAR exploration that is structurally complementary to the triazole-3-thione series already validated in HT29 models.

anticancer activity HT29 colorectal cancer cytotoxicity IC50 triazole scaffold comparison

Synthetic Intermediate Utility: Direct Amination Handle vs. Protected Amine Requirements of Competing Building Blocks

2-(5-tert-Butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine contains a free primary amine that enables direct amide coupling, reductive amination, or sulfonamide formation without deprotection steps, in contrast to N-Boc-protected analogs that require an additional TFA deprotection step prior to diversification [1]. The 5-tert-butyl group further enhances the synthetic utility by providing steric shielding of the triazole N–H, promoting selective N-alkylation at the desired ring nitrogen rather than the exocyclic amine [2]. This contrasts with 5-methyl and 5-H analogs, where competitive N- vs. NH-alkylation can reduce the yield of the desired regioisomer by 20–40% [2]. The compound is manufactured via a scalable base-mediated deamination annulation strategy compatible with a broad range of nitriles and hydrazines, enabling reliable bulk procurement for library synthesis programs [3].

synthetic building block primary amine handle parallel synthesis medicinal chemistry

Optimal Research and Industrial Application Scenarios for 2-(5-tert-Butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine Based on Evidence


TAAR1-Focused Neurological and Psychiatric Drug Discovery Programs Using Ligand-Efficient Starting Points

Programs targeting trace amine-associated receptor 1 (TAAR1) for schizophrenia, substance use disorders, or metabolic diseases benefit from the compound's confirmed single-digit micromolar functional agonist activity (EC₅₀ ≈ 5.2 µM) without requiring the high-molecular-weight aryl extensions needed by equipotent analogs [1]. Its ligand efficiency advantage (LE ≈ 0.30 vs. ~0.21 for 5-aryl congeners) makes it suitable for fragment-growing strategies where molecular weight control is a critical optimization parameter [1][2]. Researchers should prioritize this compound when building focused libraries around the TAAR1 5-substituent SAR axis, using the tert-butyl group as a compact lipophilic anchor that can be subsequently elaborated while maintaining favorable CNS MPO scores [2].

Parallel Library Synthesis and High-Throughput Medicinal Chemistry Requiring Direct Amine Functionalization

The free primary amine group enables direct, single-step diversification via amide coupling, sulfonamide formation, or reductive amination without Boc-deprotection overhead [3]. Combined with the regioselectivity conferred by the sterically demanding 5-tert-butyl group, this compound reduces the synthetic cycle time by approximately one step per library member relative to N-protected triazole building blocks [3][4]. This directly lowers cost per well in 96- or 384-well plate-based parallel synthesis workflows and is particularly valuable for CROs and biotech companies operating under compressed hit-to-lead timelines.

Colorectal Cancer Lead Generation with Triazole-3-ethanamine Scaffold Differentiation from Triazole-3-thione Series

Given the validated activity of 1,2,4-triazole derivatives against HT29 colorectal cancer cells (class benchmark: up to 4.9-fold improvement over imatinib at IC₅₀ = 3.69 µM) [5], this compound provides a structurally orthogonal entry point into the anticancer triazole space. The 5-tert-butyl-ethanamine scaffold is chemically distinct from the extensively patented triazole-3-thione series, offering freedom-to-operate advantages and novel SAR exploration opportunities in colorectal and potentially other solid tumor indications [5][6]. Procurement is indicated for academic and industrial groups seeking to establish proprietary position in triazole-based anticancer chemotypes.

Physicochemical Property Optimization Where Balanced Lipophilicity Drives Compound Selection

For multiparameter optimization campaigns where cLogP control is essential (e.g., CNS drug discovery with desired cLogP range 1–3), the compound's predicted cLogP ≈ 1.2 positions it favorably between the overly polar 5-methyl analog (cLogP ≈ 0.1) and high-logP 5-aryl analogs (cLogP > 1.8) [2]. This intermediate lipophilicity reduces the risk of hERG binding, phospholipidosis, and promiscuous off-target activity commonly associated with higher logP triazole derivatives, while maintaining sufficient membrane permeability for cellular target engagement [2].

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